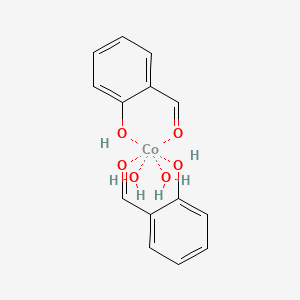
Cobalt(II) salicylaldehyde dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(II) salicylaldehyde dihydrate is a coordination compound formed by the reaction of cobalt(II) ions with salicylaldehyde in the presence of water molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt(II) salicylaldehyde dihydrate can be synthesized through the reaction of cobalt(II) acetate with salicylaldehyde in an ethanolic solution. The reaction is typically carried out under reflux conditions, and the resulting product is isolated by filtration and recrystallization. The general reaction scheme is as follows:
Co(CH3COO)2+2C7H6O2+2H2O→Co(C7H5O2)2⋅2H2O+2CH3COOH
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally involves similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may utilize continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Cobalt(II) salicylaldehyde dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: Reduction reactions can convert cobalt(III) back to cobalt(II).
Substitution: Ligand exchange reactions where salicylaldehyde ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or oxygen can be used to oxidize cobalt(II) to cobalt(III).
Reducing Agents: Sodium borohydride or hydrazine can reduce cobalt(III) to cobalt(II).
Solvents: Ethanol, methanol, and water are commonly used solvents in these reactions.
Major Products Formed
Oxidation: Cobalt(III) complexes with different ligands.
Reduction: Cobalt(II) complexes with retained or exchanged ligands.
Substitution: New cobalt(II) complexes with different ligands.
Scientific Research Applications
Cobalt(II) salicylaldehyde dihydrate has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis reactions, including oxidation and reduction processes.
Material Science: The compound is studied for its potential use in the development of new materials with unique magnetic and electronic properties.
Medicinal Chemistry: Research has explored its potential as an anticancer agent, particularly in inducing apoptosis and autophagy in cancer cells.
Coordination Chemistry: It serves as a model compound for studying coordination behavior and ligand interactions with transition metals.
Mechanism of Action
The mechanism by which cobalt(II) salicylaldehyde dihydrate exerts its effects involves coordination with target molecules, leading to changes in their chemical properties. In medicinal applications, the compound can interact with cellular components, inducing apoptosis and autophagy through pathways involving mitochondrial dysfunction and regulation of autophagy-related proteins .
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) acetylacetonate: Another cobalt(II) complex with acetylacetonate ligands.
Cobalt(II) chloride: A simpler cobalt(II) salt used in various chemical reactions.
Cobalt(II) nitrate: A cobalt(II) salt with nitrate ligands, used in different applications.
Uniqueness
Cobalt(II) salicylaldehyde dihydrate is unique due to its specific ligand environment provided by salicylaldehyde, which imparts distinct chemical and physical properties. Its ability to form stable complexes and participate in various chemical reactions makes it valuable for research and industrial applications.
Properties
CAS No. |
21039-01-0 |
|---|---|
Molecular Formula |
C14H16CoO6 |
Molecular Weight |
339.21 g/mol |
IUPAC Name |
cobalt;2-hydroxybenzaldehyde;dihydrate |
InChI |
InChI=1S/2C7H6O2.Co.2H2O/c2*8-5-6-3-1-2-4-7(6)9;;;/h2*1-5,9H;;2*1H2 |
InChI Key |
PSEVSPATYJWRKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)O.C1=CC=C(C(=C1)C=O)O.O.O.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




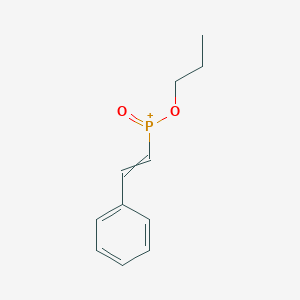
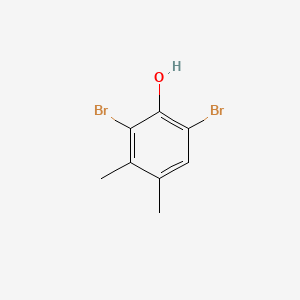
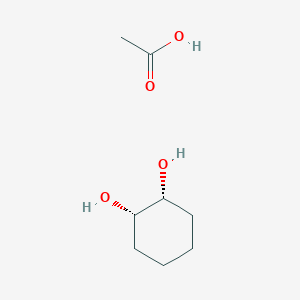
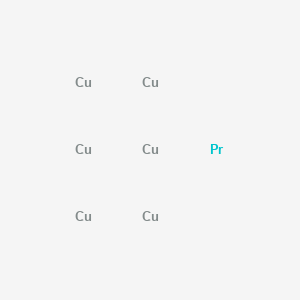
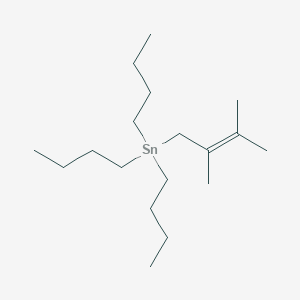
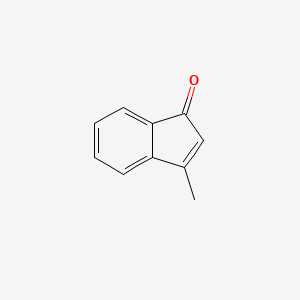
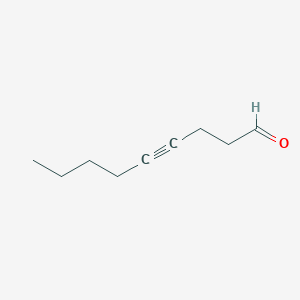
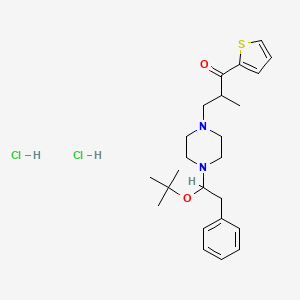
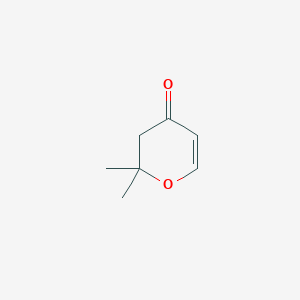
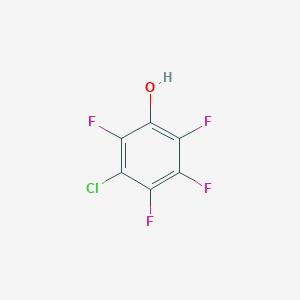
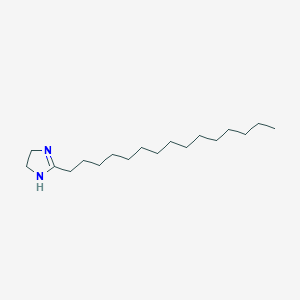
![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)
